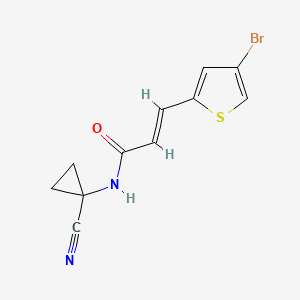

(E)-3-(4-Bromothiophen-2-yl)-N-(1-cyanocyclopropyl)prop-2-enamide

Description

BenchChem offers high-quality (E)-3-(4-Bromothiophen-2-yl)-N-(1-cyanocyclopropyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-Bromothiophen-2-yl)-N-(1-cyanocyclopropyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(4-bromothiophen-2-yl)-N-(1-cyanocyclopropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2OS/c12-8-5-9(16-6-8)1-2-10(15)14-11(7-13)3-4-11/h1-2,5-6H,3-4H2,(H,14,15)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPVWPVZRQPGIS-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)NC(=O)C=CC2=CC(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(C#N)NC(=O)/C=C/C2=CC(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-(4-Bromothiophen-2-yl)-N-(1-cyanocyclopropyl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a Knoevenagel condensation between a bromothiophene-derived aldehyde and a cyano-substituted enamide precursor. Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalytic bases like piperidine. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, hexane/EtOAc gradient) are critical for isolating the E-isomer .

- Analytical Confirmation : Structural validation requires H/C NMR to confirm olefin geometry (E configuration) and the presence of the bromothiophene and cyanocyclopropyl moieties. Mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. How is the crystallographic structure of this compound determined, and which software tools are essential for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is used. Data collection requires a high-resolution diffractometer (Mo Kα radiation, λ = 0.71073 Å). For refinement, SHELXL (via SHELX suite) is employed to model anisotropic displacement parameters and resolve disorder in the cyanocyclopropyl group . WinGX or OLEX2 interfaces are recommended for visualizing thermal ellipsoids and generating publication-ready CIF files .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Methodology : Screen against kinase enzymes (e.g., EGFR, VEGFR) using fluorescence-based assays or cytotoxicity studies (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC) and selectivity indices are calculated to prioritize lead optimization .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved during refinement?

- Methodology : Discrepancies often arise from thermal motion or disorder. Apply restraints (e.g., DFIX, SIMU) in SHELXL to harmonize bond lengths/angles with literature values for similar fragments. Validate with R/wR residuals (<5%) and Hirshfeld surface analysis to ensure chemical plausibility .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB: 1M17 for kinases). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Free energy calculations (MM-PBSA) quantify interaction energies .

Q. How do substituent variations (e.g., bromothiophene vs. fluorophenyl) impact reactivity and bioactivity?

- Methodology : Compare Hammett σ values for substituents: bromine (σ = +0.23) enhances electrophilicity at the α,β-unsaturated carbonyl, while fluorine (σ = +0.06) may alter metabolic stability. Synthesize analogs via parallel synthesis and evaluate SAR using kinase inhibition assays .

Q. What advanced analytical techniques address challenges in characterizing low-concentration impurities?

- Methodology : LC-MS/MS (Q-TOF) with ion mobility separation identifies trace impurities (e.g., Z-isomer or dehalogenated byproducts). Use F NMR (if applicable) for quantifying fluorinated degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.